1-(3-Cyclopentylpropyl)pipérazine

Vue d'ensemble

Description

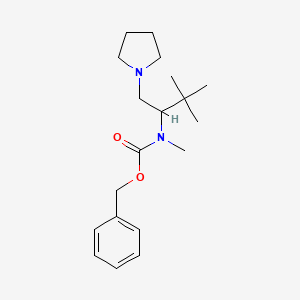

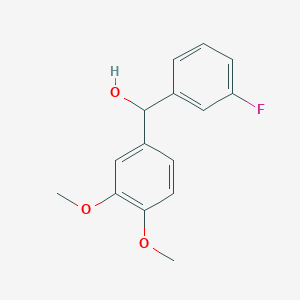

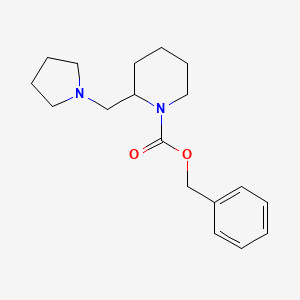

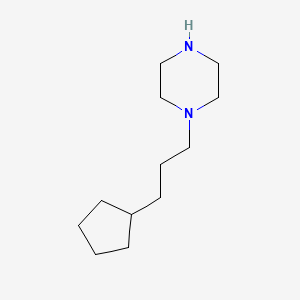

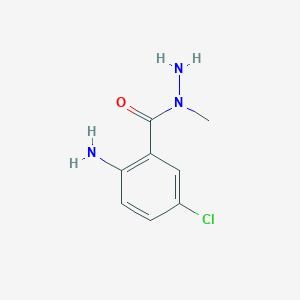

1-(3-Cyclopentylpropyl)piperazine is a biochemical used for proteomics research . It has a molecular formula of C12H24N2 and a molecular weight of 196.33 .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(3-Cyclopentylpropyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The molecular formula is C12H24N2, and it has an average mass of 196.332 Da and a monoisotopic mass of 196.193954 Da .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines in 81–91% yields . Other methods involve the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Applications De Recherche Scientifique

Science de l'environnement

Enfin, les scientifiques de l'environnement pourraient explorer l'impact du 1-(3-Cyclopentylpropyl)pipérazine sur les écosystèmes. Cela inclut sa biodégradabilité, sa bioaccumulation potentielle et tout effet à long terme sur la flore et la faune.

Chacun de ces domaines exploite la structure chimique unique du this compound pour explorer différentes questions scientifiques et développer des solutions innovantes. La polyvalence du composé en fait un atout précieux dans divers domaines de la recherche scientifique .

Mécanisme D'action

While the specific mechanism of action for 1-(3-Cyclopentylpropyl)piperazine is not mentioned in the search results, piperazine, a similar compound, is known to be a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

While specific safety and hazard information for 1-(3-Cyclopentylpropyl)piperazine is not available in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds. Use of personal protective equipment and ensuring adequate ventilation is also advised .

Analyse Biochimique

Biochemical Properties

1-(3-Cyclopentylpropyl)piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby affecting neurotransmission . Additionally, it has shown interactions with gamma-aminobutyric acid (GABA) neurotransmitters, influencing neural signaling pathways . These interactions highlight the compound’s potential in modulating biochemical pathways related to neural function.

Cellular Effects

1-(3-Cyclopentylpropyl)piperazine has notable effects on various cell types and cellular processes. It has been studied for its cytotoxic effects on cancer cells, where it induces apoptosis through the mitochondrial signaling pathway . This compound influences cell signaling pathways, gene expression, and cellular metabolism by upregulating apoptotic markers such as cleaved caspase-3, cytochrome c, and Bax . These effects demonstrate its potential as an anticancer agent by promoting programmed cell death in malignant cells.

Molecular Mechanism

The molecular mechanism of 1-(3-Cyclopentylpropyl)piperazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a reversible inhibitor of acetylcholinesterase, thereby disrupting the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, it has been shown to bind to GABA receptors, modulating inhibitory neurotransmission . These interactions at the molecular level contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Cyclopentylpropyl)piperazine have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its stability under ambient conditions, with a predicted boiling point of approximately 276.2°C . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications .

Dosage Effects in Animal Models

The effects of 1-(3-Cyclopentylpropyl)piperazine vary with different dosages in animal models. At lower doses, it has been well-tolerated, with minimal adverse effects . At higher doses, it can cause neurotoxic symptoms such as salivation, vomiting, diarrhea, and convulsions . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

1-(3-Cyclopentylpropyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to inhibit the metabolism of succinic acid in parasitic worms, affecting their energy management . This interaction with metabolic pathways underscores its potential in modulating biochemical processes related to energy production and utilization.

Transport and Distribution

The transport and distribution of 1-(3-Cyclopentylpropyl)piperazine within cells and tissues involve interactions with specific transporters and binding proteins. Its predicted density of approximately 0.9 g/mL and refractive index of 1.48 suggest its physicochemical properties that influence its cellular localization . These properties play a crucial role in its accumulation and distribution within biological systems.

Subcellular Localization

The subcellular localization of 1-(3-Cyclopentylpropyl)piperazine is influenced by targeting signals and post-translational modifications. It has been observed to localize within specific cellular compartments, affecting its activity and function. The compound’s interactions with nuclear and cytoplasmic proteins suggest its involvement in various cellular processes, including gene expression and signal transduction .

Propriétés

IUPAC Name |

1-(3-cyclopentylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-2-5-12(4-1)6-3-9-14-10-7-13-8-11-14/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNHQGIPGGJAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374121 | |

| Record name | 1-(3-cyclopentylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-49-3 | |

| Record name | 1-(3-cyclopentylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide](/img/structure/B1607995.png)

![6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1608003.png)